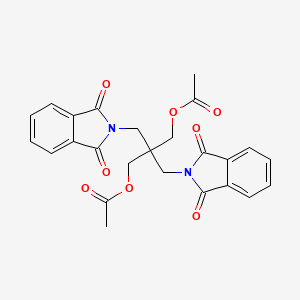

2,2-Bis-(phthalimidomethyl)-1,3-propanediol diacetate

Beschreibung

2,2-Bis-(phthalimidomethyl)-1,3-propanediol diacetate is a synthetic organic compound characterized by a 1,3-propanediol backbone with phthalimidomethyl substituents at the 2-position and acetylated hydroxyl groups. These compounds are often utilized in pharmaceutical and polymer chemistry due to their esterified functional groups, which enhance stability and bioavailability .

Eigenschaften

CAS-Nummer |

102883-84-1 |

|---|---|

Molekularformel |

C25H22N2O8 |

Molekulargewicht |

478.4 g/mol |

IUPAC-Name |

[2-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)-2-[(1,3-dioxoisoindol-2-yl)methyl]propyl] acetate |

InChI |

InChI=1S/C25H22N2O8/c1-15(28)34-13-25(14-35-16(2)29,11-26-21(30)17-7-3-4-8-18(17)22(26)31)12-27-23(32)19-9-5-6-10-20(19)24(27)33/h3-10H,11-14H2,1-2H3 |

InChI-Schlüssel |

XMVDRTLPWWRNNW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OCC(CN1C(=O)C2=CC=CC=C2C1=O)(CN3C(=O)C4=CC=CC=C4C3=O)COC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis-(phthalimidomethyl)-1,3-propanediol diacetate typically involves the reaction of 2,2-Bis-(hydroxymethyl)-1,3-propanediol with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as benzene or toluene. Anhydrous ferrous sulfate is often used as a catalyst to facilitate the formation of the phthalimide groups .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave irradiation has also been explored to accelerate the condensation reaction, providing a more efficient and environmentally friendly method .

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Bis-(phthalimidomethyl)-1,3-propanediol diacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the phthalimide groups into amines.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

2,2-Bis-(phthalimidomethyl)-1,3-propanediol diacetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound’s stability and reactivity make it useful in the study of enzyme mechanisms and protein modifications.

Medicine: It serves as a precursor for the development of drugs and therapeutic agents.

Industry: The compound is employed in the production of polymers, resins, and other materials with specialized properties .

Wirkmechanismus

The mechanism by which 2,2-Bis-(phthalimidomethyl)-1,3-propanediol diacetate exerts its effects involves the interaction of its functional groups with various molecular targets. The phthalimide groups can form stable complexes with metal ions, while the acetyl groups can undergo hydrolysis to release acetic acid. These interactions can modulate the activity of enzymes and other proteins, influencing biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 2,2-Bis-(phthalimidomethyl)-1,3-propanediol diacetate, highlighting differences in substituents, molecular properties, and applications:

Key Differences and Implications

Substituent Effects on Bioactivity: Famciclovir (antiviral): The 2-aminopurinyl ethyl group enables selective phosphorylation in virus-infected cells, enhancing antiviral activity . In contrast, the phthalimidomethyl groups in the target compound may influence steric hindrance or metabolic stability. Benzyl/Diethyl Derivatives: These lack bioactive moieties and are primarily used in industrial applications (e.g., polymer synthesis) due to their non-polar substituents .

Physicochemical Properties: Pentaerythritol tetraacetate has four acetyl groups, increasing hydrophobicity and thermal stability, making it suitable for coatings . The target compound’s dual phthalimidomethyl groups may similarly enhance thermal resistance but reduce solubility in polar solvents.

Synthetic Utility: Hyperbranched polyesters (e.g., HP–OH in ) use 1,3-propanediol derivatives as monomers for crosslinking . The target compound’s phthalimidomethyl groups could serve as reactive sites for polymerization or conjugation.

Biologische Aktivität

2,2-Bis-(phthalimidomethyl)-1,3-propanediol diacetate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name: 2,2-Bis(phthalimidomethyl)-1,3-propanediol diacetate

- Molecular Formula: C16H18N2O6

- Molecular Weight: 342.33 g/mol

- CAS Number: 110230-69-8

Biological Activity Overview

Research indicates that 2,2-Bis-(phthalimidomethyl)-1,3-propanediol diacetate exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.

- Enzyme Inhibition: The compound has shown potential as an enzyme inhibitor in various biochemical pathways, although specific enzymes targeted remain to be fully elucidated.

The biological activity of 2,2-Bis-(phthalimidomethyl)-1,3-propanediol diacetate is believed to involve:

- Interaction with Biological Targets: The phthalimide moiety may facilitate interactions with proteins and enzymes through hydrogen bonding and hydrophobic interactions.

- Modulation of Enzyme Activity: By inhibiting specific enzymes, the compound could alter metabolic pathways, leading to its observed biological effects.

Table 1: Summary of Biological Studies on 2,2-Bis-(phthalimidomethyl)-1,3-propanediol diacetate

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various compounds, 2,2-Bis-(phthalimidomethyl)-1,3-propanediol diacetate was tested against common pathogens. The results indicated a notable zone of inhibition against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents for clinical use.

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The study utilized kinetic assays to determine the IC50 values for various enzymes. The findings revealed that the compound effectively inhibited enzyme activity at micromolar concentrations, indicating its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.